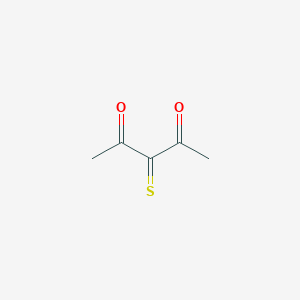

3-Thioxo-2,4-pentanedione

Description

3-Thioxo-2,4-pentanedione is a β-diketone derivative where one of the oxygen atoms in the diketone moiety is replaced by a sulfur atom at the 3-position. This substitution imparts unique chemical reactivity, particularly in heterocyclic synthesis, due to the thiocarbonyl group's nucleophilic and tautomeric properties. The compound is widely utilized as a precursor for synthesizing thiazoles, triazoles, and other sulfur-containing heterocycles with applications in pharmaceuticals and materials science .

Properties

CAS No. |

152420-83-2 |

|---|---|

Molecular Formula |

C5H6O2S |

Molecular Weight |

130.17 g/mol |

IUPAC Name |

3-sulfanylidenepentane-2,4-dione |

InChI |

InChI=1S/C5H6O2S/c1-3(6)5(8)4(2)7/h1-2H3 |

InChI Key |

VELHISLKPJRPCM-UHFFFAOYSA-N |

SMILES |

CC(=O)C(=S)C(=O)C |

Canonical SMILES |

CC(=O)C(=S)C(=O)C |

Synonyms |

2,4-Pentanedione, 3-thioxo- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

3-Chloro-2,4-pentanedione

- Structural Difference : The 3-thioxo group is replaced by a chlorine atom.

- Reactivity :

- Applications: Primarily used in the synthesis of cinnoline derivatives and amidrazones, which are precursors for antimicrobial and antitumor agents .

3-Ethyl-2,4-pentanedione

- Structural Difference : An ethyl group replaces the thioxo moiety at the 3-position.

- Physicochemical Properties: The ethyl group reduces polarity, likely increasing solubility in non-polar solvents compared to the thioxo analog. Lacks tautomeric behavior due to the absence of the thiocarbonyl group, leading to greater stability under acidic or basic conditions .

- Applications : Used as a ligand in metal complexes or as a solvent modifier, though specific biological applications are less documented .

7-(4-Fluorobenzyl)-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

- Structural Difference: A complex triazolo-pyrazinone system incorporating the 3-thioxo group.

- Physicochemical Properties :

- Applications : Validated via potentiometric titration for pharmaceutical use, demonstrating the thioxo group's role in enhancing basicity and bioactivity in antimicrobial agents .

2-Thio-2,4-oxazolidinedione

- Structural Difference : A sulfur atom replaces an oxygen in an oxazolidinedione ring.

- Applications : Used in synthesizing anticancer agents, underscoring the broader trend of thio-substituted compounds in oncology .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.